molecular formula C9H15N3O B2575262 4-((1-methyl-1H-imidazol-5-yl)methyl)morpholine CAS No. 1863578-71-5

4-((1-methyl-1H-imidazol-5-yl)methyl)morpholine

Cat. No. B2575262
CAS RN: 1863578-71-5
M. Wt: 181.239
InChI Key: FBQCGCLMITYKCD-UHFFFAOYSA-N
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Description

4-((1-methyl-1H-imidazol-5-yl)methyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a morpholine derivative that has a methyl-imidazole group attached to it. The unique structure of this compound makes it an interesting candidate for research, as it has shown promising results in various studies.

Scientific Research Applications

Synthesis of Benzimidazoles with Antioxidant Activity

A study outlined the synthesis of benzimidazole derivatives containing a morpholine skeleton, aimed at inhibiting glucosidase with antioxidant properties. The synthesis process was expedited through a 'onepot' nitro reductive cyclization, revealing that the compounds exhibited significant antioxidant activities, determined through various in vitro assays. The findings suggested the potential of these derivatives as glucosidase inhibitors with better inhibitory potential than the standard acarbose, indicating a promising avenue for therapeutic applications in managing conditions like diabetes through the modulation of glucosidase activity (Özil, Parlak, & Baltaş, 2018).

Aminomethylation of Imidazoheterocycles

Research on the aminomethylation of imidazoheterocycles, including the use of morpholine, has presented a novel method for the synthesis of aminomethylated derivatives. This method, applicable to various heterocycles, highlights the potential of morpholine in enhancing the properties of imidazoheterocycles for possible pharmaceutical applications. The study demonstrated that morpholine can act as a methylene group source in aminomethylation, suggesting its utility in synthesizing compounds with enhanced biological activity (Mondal et al., 2017).

Corrosion Inhibition Studies

Another area of application is in corrosion inhibition, where benzimidazole derivatives, including morpholine, have been investigated for their effectiveness in protecting N80 steel in acidic environments. These studies have demonstrated the compounds' ability to significantly inhibit corrosion, providing insights into their potential for applications in industrial settings where corrosion resistance is crucial (Yadav et al., 2016).

QSAR Analysis of Antioxidant Activities

Furthermore, QSAR analysis of derivatives as potential antioxidants underscored the molecular structure's impact on antioxidant activity. This research provided a theoretical basis for designing new antioxidants, showcasing the role of morpholine derivatives in contributing to antioxidant properties, which can be pivotal in developing treatments for oxidative stress-related diseases (Drapak et al., 2019).

properties

IUPAC Name

4-[(3-methylimidazol-4-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-11-8-10-6-9(11)7-12-2-4-13-5-3-12/h6,8H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQCGCLMITYKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-methyl-1H-imidazol-5-yl)methyl)morpholine

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